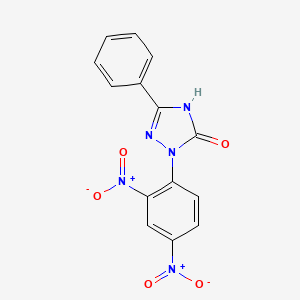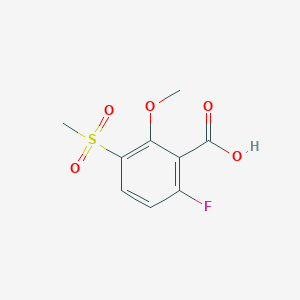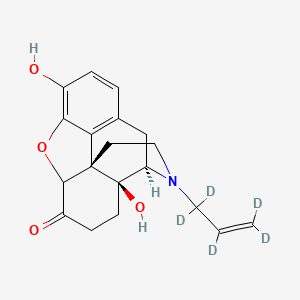
Tetra(4-aminophenyl)porphyrin, TPAPP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(4-aminophenyl)porphyrin is a porphyrin derivative known for its unique structural and electronic properties Porphyrins are a group of organic compounds, characterized by a large, conjugated ring system, which play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetra(4-aminophenyl)porphyrin typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can be further purified through recrystallization or chromatography. The reaction conditions often include the use of solvents like propionic acid or acetic acid, and the process may be catalyzed by acids such as trifluoroacetic acid.
Industrial Production Methods
While specific industrial production methods for tetra(4-aminophenyl)porphyrin are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tetra(4-aminophenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin quinones, while substitution reactions can yield a wide range of functionalized porphyrins with different properties.
Wissenschaftliche Forschungsanwendungen
Tetra(4-aminophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Its ability to bind to metals makes it useful in the development of diagnostic agents and therapeutic drugs.
Wirkmechanismus
The mechanism by which tetra(4-aminophenyl)porphyrin exerts its effects is largely dependent on its ability to interact with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells.
Vergleich Mit ähnlichen Verbindungen
Tetra(4-aminophenyl)porphyrin can be compared to other porphyrin derivatives, such as:
Tetra(4-methoxyphenyl)porphyrin: This compound has methoxy groups instead of amino groups, which can alter its electronic properties and reactivity.
Tetra(4-carboxyphenyl)porphyrin: The presence of carboxyl groups can enhance the compound’s solubility in water and its ability to form metal complexes.
Tetra(4-pyridyl)porphyrin: The pyridyl groups can participate in coordination chemistry, making this compound useful in the development of metal-organic frameworks
Tetra(4-aminophenyl)porphyrin is unique due to its amino groups, which provide sites for further functionalization and enable a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C44H34N8 |
|---|---|
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
4-[10,15,20-tris(4-aminophenyl)-21,24-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H,45-48H2 |
InChI-Schlüssel |
WLCKPHYUFDYULK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)

![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)







![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)



